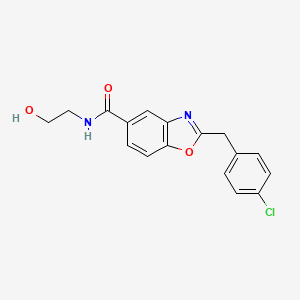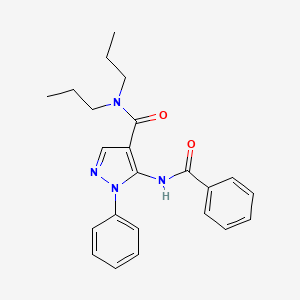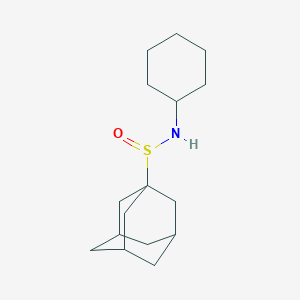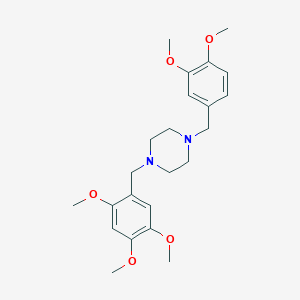
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide, also known as Cbz-HEB, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a benzoxazole derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of dopamine release in the brain. Specifically, this compound has been shown to enhance the activity of a specific type of dopamine receptor known as the D1 receptor. This enhancement leads to an increase in the release of dopamine in certain areas of the brain, which in turn can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has a variety of interesting biochemical and physiological effects that have been studied in both in vitro and in vivo models. One of the main effects of this compound is its ability to enhance the release of dopamine in the brain, as mentioned earlier. This effect has been shown to have a variety of downstream effects, including increased locomotor activity, enhanced learning and memory, and increased motivation.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its ability to enhance dopamine release in the brain. This effect can be useful for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using this compound is that it can be difficult to work with due to its relatively low solubility in water. This can make it challenging to administer the compound in certain experimental settings.
将来の方向性
There are a variety of potential future directions for research on 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is in using this compound as a potential treatment for addiction and other dopamine-related disorders. Additionally, there is interest in exploring the mechanism of action of this compound in more detail, as well as investigating potential side effects and safety concerns associated with its use. Finally, there is potential for using this compound as a tool for studying the role of dopamine in various physiological and behavioral processes.
合成法
The synthesis method for 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions that start with commercially available starting materials. The first step involves the reaction of 4-chlorobenzylamine with 2-hydroxyethyl isocyanate to form the intermediate 2-(4-chlorobenzyl)-N-(2-hydroxyethyl) carbamoyl chloride. This intermediate is then reacted with 2-aminophenol to form the final product, this compound. The overall yield of this synthesis method is around 40-50%, making it a relatively efficient method for producing this compound.
科学的研究の応用
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide has been studied extensively for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have interesting effects on the central nervous system. Specifically, this compound has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that plays a key role in reward and motivation. This effect has led to interest in using this compound as a potential treatment for addiction and other disorders related to dopamine dysfunction.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-4-1-11(2-5-13)9-16-20-14-10-12(3-6-15(14)23-16)17(22)19-7-8-21/h1-6,10,21H,7-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYHVDFNJKWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)

![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5002253.png)
![2-[(2,4-dichlorophenoxy)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate](/img/structure/B5002264.png)
![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
![4-(3-methoxypropyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5002279.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B5002298.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)


![N,N'-[1,4-dihydroquinoxaline-2,3-diylidenebis(nitrilo-4,1-phenylene)]diacetamide](/img/structure/B5002331.png)